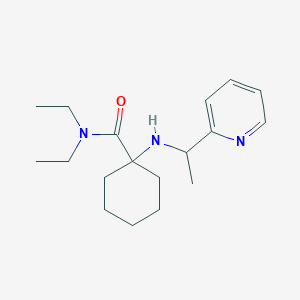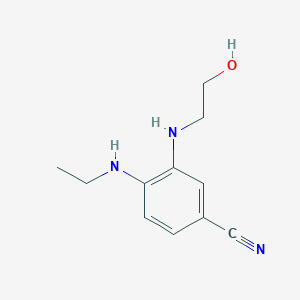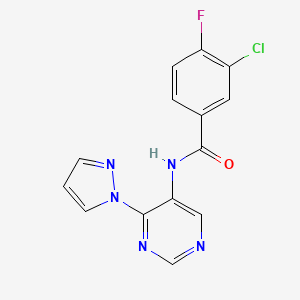
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide, also known as DT-13, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the pyrazole family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用機序
The mechanism of action of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This compound has also been shown to inhibit the Wnt/β-catenin pathway, which is a key signaling pathway involved in tumor growth and metastasis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In cardiovascular research, this compound has been shown to reduce myocardial infarct size, improve cardiac function, and inhibit platelet aggregation.
実験室実験の利点と制限
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has several advantages for lab experiments, including its small molecular size, its synthetic nature, and its ability to selectively target specific pathways. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide research, including the development of more efficient synthesis methods, the identification of more specific targets and pathways, and the evaluation of its potential therapeutic applications in human clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide involves a multistep process that starts with the reaction of 5-methyl-1-pentan-3-ol with 1,1-dioxothiane-4-carboxylic acid to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is then cyclized with acetic anhydride to form the pyrazole ring. The final step involves the reaction of the pyrazole with 3-chloropropanoyl chloride to form this compound.
科学的研究の応用
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
In inflammation research, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation.
In cardiovascular research, this compound has been shown to possess cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia/reperfusion injury. This compound has also been shown to inhibit platelet aggregation, which is a key process involved in thrombosis and cardiovascular diseases.
特性
IUPAC Name |
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-4-13(5-2)18-11(3)10-14(17-18)15(19)16-12-6-8-22(20,21)9-7-12/h10,12-13H,4-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSWRCXYFFZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)NC2CCS(=O)(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)

![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641720.png)
![(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)
![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)